7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic aromatic organic compound It is characterized by the presence of bromine and chlorine atoms on a pyrrolopyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation reactions of pyrrolopyrimidine derivatives. One common method is the halogenation of 5H-pyrrolo[3,2-d]pyrimidine using bromine and chlorine in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or pathways, resulting in the desired biological or therapeutic effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is compared with other similar compounds, such as:
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar halogenated pyrrolopyrimidine structure but with different substitution patterns.
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but with a different halogenation pattern.
These compounds share similarities in their chemical properties but differ in their specific applications and biological activities.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and therapies.
Properties
IUPAC Name |
7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTLHNZGTGLLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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